Mifepristone methochloride Mifepristone methochloride
Brand Name: Vulcanchem
CAS No.: 109345-60-0
VCID: VC20829977
InChI: InChI=1S/C30H38NO2.ClH/c1-6-16-30(33)17-15-27-25-13-9-21-18-23(32)12-14-24(21)28(25)26(19-29(27,30)2)20-7-10-22(11-8-20)31(3,4)5;/h7-8,10-11,18,25-27,33H,9,12-15,17,19H2,1-5H3;1H/q+1;/p-1/t25?,26-,27?,29+,30-;/m1./s1
SMILES: CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-]
Molecular Formula: C30H38ClNO2
Molecular Weight: 480.1 g/mol

Mifepristone methochloride

CAS No.: 109345-60-0

Cat. No.: VC20829977

Molecular Formula: C30H38ClNO2

Molecular Weight: 480.1 g/mol

* For research use only. Not for human or veterinary use.

Mifepristone methochloride - 109345-60-0

Specification

CAS No. 109345-60-0
Molecular Formula C30H38ClNO2
Molecular Weight 480.1 g/mol
IUPAC Name [4-[(11R,13S,17R)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]-trimethylazanium;chloride
Standard InChI InChI=1S/C30H38NO2.ClH/c1-6-16-30(33)17-15-27-25-13-9-21-18-23(32)12-14-24(21)28(25)26(19-29(27,30)2)20-7-10-22(11-8-20)31(3,4)5;/h7-8,10-11,18,25-27,33H,9,12-15,17,19H2,1-5H3;1H/q+1;/p-1/t25?,26-,27?,29+,30-;/m1./s1
Standard InChI Key BOYVMWBEQCZPAM-YHBHNODXSA-M
Isomeric SMILES CC#C[C@]1(CCC2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-]
SMILES CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-]
Canonical SMILES CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)[N+](C)(C)C)C)O.[Cl-]

Introduction

Chemical Structure and Properties

Chemical Identity

Mifepristone methochloride is a quaternary ammonium derivative of mifepristone with specific chemical identifiers that distinguish it from the parent compound. The following table outlines its key chemical identifiers:

ParameterInformation
Chemical NameMifepristone methochloride
CAS Registry Number109345-60-0
Molecular FormulaC30H38ClNO2
Molecular Weight480.08122 g/mol
Parent CompoundMifepristone (RU-486)

The chemical structure contains the core 19-nor steroid framework of mifepristone with the addition of a methyl chloride group, creating a quaternary ammonium salt that significantly alters the compound's solubility profile .

Physical and Chemical Properties

Mifepristone methochloride was specifically developed as a water-soluble derivative of mifepristone. While standard mifepristone is poorly soluble in water and highly soluble in organic solvents like methanol, chloroform, and acetone, mifepristone methochloride demonstrates enhanced aqueous solubility due to its salt form . This property modification represents a deliberate pharmaceutical engineering effort to improve the compound's bioavailability for specific therapeutic applications, particularly ocular formulations .

The conversion to a methochloride salt involves quaternization of the dimethylamino group present in mifepristone, resulting in a permanent positive charge that increases water solubility while maintaining the core pharmacological activity of the parent molecule .

Pharmacological Profile

Mechanism of Action

Mifepristone methochloride functions as a glucocorticoid antagonist that blocks peripheral glucocorticoid and progesterone receptors . Its mechanism of action stems from its parent compound mifepristone, which competitively binds to progesterone and glucocorticoid receptors.

The anti-progestational activity results from competitive interaction with progesterone at progesterone-receptor sites. This antagonism of progesterone receptors prevents the natural hormone from exerting its biological effects . Similarly, the compound's ability to antagonize glucocorticoid receptors underlies its potential therapeutic applications in conditions characterized by excessive glucocorticoid activity .

Receptor Binding Profile

While specific receptor binding data for mifepristone methochloride is limited in the available literature, it likely retains the core binding characteristics of mifepristone with modifications to tissue distribution due to its altered physicochemical properties. As a target compound, it interacts with progesterone receptors and is involved in the Vitamin D related/nuclear receptor pathway .

The parent compound, mifepristone, demonstrates high binding affinity for progesterone receptors, with doses of 1 mg/kg or greater shown to antagonize the endometrial and myometrial effects of progesterone in women . The methochloride derivative maintains this antagonistic activity while potentially offering modified tissue distribution profiles .

Pharmaceutical Development

Formulation Rationale

Mifepristone methochloride was specifically developed as a water-soluble formulation to enhance ocular penetration of the drug . This represents an intentional pharmaceutical modification to overcome the limited aqueous solubility of mifepristone, which poses challenges for certain administration routes, particularly ophthalmic applications.

The methochloride salt formation strategy is a well-established pharmaceutical approach to improve water solubility of otherwise lipophilic drug molecules. In the case of mifepristone methochloride, this modification enables formulation options that would be impractical with the standard compound .

Analytical Considerations

Analytical detection and quantification of mifepristone and its derivatives, including potentially the methochloride salt, can be performed using ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS) . While the specific method described in the literature focused on mifepristone and its metabolites in blood samples, similar approaches could likely be adapted for the detection of mifepristone methochloride in relevant biological matrices.

The mass spectrometric parameters for detection of standard mifepristone include multiple reaction monitoring transitions, with the parent ion at m/z 430.1 and characteristic fragment ions . The methochloride derivative would be expected to show different mass spectrometric behavior consistent with its modified structure and higher molecular weight.

Experimental Studies

Ocular Pressure Studies

Research investigations have shown that mifepristone methochloride has minimal effects on intraocular pressure in treated rabbits . This finding represents an important aspect of the compound's pharmacological profile, particularly given its development for potential ocular applications.

Therapeutic Applications

Comparison with Parent Compound

Standard mifepristone (RU-486) is primarily known for its use in combination with misoprostol to bring about medical abortion during pregnancy, with 97% effectiveness during the first 63 days of pregnancy . It is also used to treat Cushing's Syndrome and as a low-dose emergency contraceptive .

In contrast, mifepristone methochloride appears to have been developed for entirely different applications, focused on ocular delivery rather than systemic effects. This represents a significant pharmaceutical repurposing of the core molecular structure to address distinct therapeutic needs .

Related Compounds

Relationship to Mifepristone

Mifepristone methochloride is structurally related to mifepristone, differing by the addition of a methyl chloride group to form a quaternary ammonium salt. The parent compound, mifepristone, has the following characteristics:

  • Chemical designation: 11ß-[p-(Dimethylamino)phenyl]-17ß-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one

  • Empirical formula: C29H35NO2

  • Molecular weight: 429.6 g/mol

  • Physical appearance: Yellow powder

  • Melting point: 191-196°C

  • Solubility: Very soluble in methanol, chloroform and acetone; poorly soluble in water, hexane and isopropyl ether

Mifepristone methochloride is listed among related chemicals to mifepristone in taxonomic databases, indicating its recognition as a significant derivative of the parent compound .

Other Mifepristone Derivatives

Several other derivatives of mifepristone have been developed for various research and potential therapeutic applications. The Comparative Toxicogenomics Database lists multiple related compounds including:

  • Metapristone

  • RU 40555

  • RU 42633

  • RU 42698

  • RU 42848

  • RU 45196

  • RU 46534

  • RU49953

  • ZK 112993

  • ZK 114043

These derivatives represent ongoing pharmaceutical development efforts to modify the core structure of mifepristone for targeted therapeutic applications, possibly with altered receptor selectivity, pharmacokinetic properties, or tissue distribution characteristics.

Analytical Methods

AnalytePrecursor ion (m/z)Product ion (m/z)Dwell time (s)DP (V)CE (V)CXP (V)
Mifepristone430.1372.3*2-20-23-24
134.2-20-31-22
415.35-20-27-19
Mifepristone-d3433.1375.3*2-12-24-17
137.2-12-33-21
415.35-12-25-19

*Quantification ions

These parameters would need to be adjusted for mifepristone methochloride to account for its different molecular weight and fragmentation patterns.

Method Development

The development of analytical methods for mifepristone and related compounds typically involves:

  • Initial screening analysis using Q3 scan mode

  • Analysis in product ion scan mode at different collision energies

  • Identification of characteristic metabolites and fragmentation patterns

  • Development of quantitative methods using multiple reaction monitoring (MRM) mode

For mifepristone methochloride, calibration curves might be prepared with concentrations ranging from 0.5 ng/mL (lower limit of quantification) to 1000 ng/mL (upper limit of quantification), with quality control samples at low (5 ng/mL), medium (100 ng/mL), and high (500 ng/mL) concentrations, similar to methods developed for the parent compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator